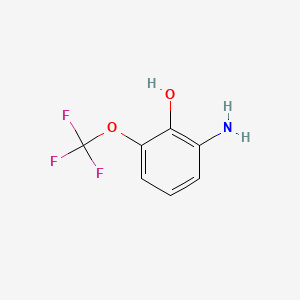

2-氨基-6-(三氟甲氧基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-6-(Trifluoromethoxy)phenol is a compound with the molecular formula C7H6F3NO2 . It has a molecular weight of 193.12 g/mol . The IUPAC name for this compound is 2-amino-6-(trifluoromethoxy)phenol .

Synthesis Analysis

The synthesis of a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, structurally related to riluzole, has been described . The synthesized compounds, particularly benzamide derivatives, are able to antagonize voltage-dependent Na+ channel currents .Molecular Structure Analysis

The molecular structure of 2-Amino-6-(Trifluoromethoxy)phenol includes a phenol group, an amino group, and a trifluoromethoxy group . The InChI string representation of the molecule isInChI=1S/C7H6F3NO2/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3,12H,11H2 . Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-6-(Trifluoromethoxy)phenol are not detailed in the search results, the compound is structurally related to riluzole and its derivatives . These compounds have been synthesized to antagonize voltage-dependent Na+ channel currents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 193.03506292 g/mol . The topological polar surface area of the compound is 55.5 Ų .科学研究应用

Medicinal Chemistry and Drug Development

2-Amino-6-(Trifluoromethoxy)phenol: has been investigated for its potential as a drug candidate. Researchers have synthesized derivatives structurally related to riluzole, a neuroprotective drug approved for treating amyotrophic lateral sclerosis (ALS). Preliminary results suggest that certain benzamide derivatives of this compound can antagonize voltage-dependent Na⁺ channel currents, making them potential inhibitors of these channels. Additionally, these compounds exhibit low binding affinity for GABA and NMDA receptors .

Neuroprotection and Neurological Disorders

Given its structural similarity to riluzole, 2-Amino-6-(Trifluoromethoxy)phenol may hold promise in neuroprotection. Riluzole is known to slow the progression of ALS, although the precise mechanism remains uncertain. It likely involves inhibition of glutamate release and noncompetitive blockade of NMDA receptors. Further exploration of this compound’s effects on neuronal function could reveal novel therapeutic avenues .

Ion Channel Modulation

The compound affects various ion channels, particularly voltage-dependent sodium channels. By modulating these channels, it could influence neuronal excitability and synaptic transmission. Investigating its impact on specific ion channels may yield insights into neurological disorders and potential therapeutic interventions .

Anxiolytic Properties

While not extensively studied, some benzamide derivatives of 2-Amino-6-(Trifluoromethoxy)phenol exhibit anxiolytic effects. Understanding the underlying mechanisms could contribute to the development of novel anxiolytic drugs .

Anti-Ischemic Effects

Research suggests that riluzole possesses anti-ischemic properties. Given its bioisosteric relationship with riluzole, 2-Amino-6-(Trifluoromethoxy)phenol and its derivatives may also impact ischemic conditions. Investigating their effects on cellular responses to ischemia could be valuable .

Patch-Clamp Techniques and Neuronal Cultures

Researchers have employed patch-clamp techniques to study the electrophysiological properties of these compounds. Neuronal primary cultures provide a relevant model system for assessing their effects on ion channels and neuronal excitability .

作用机制

Target of Action

The primary target of 2-Amino-6-(Trifluoromethoxy)phenol is voltage-dependent sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them a key target for compounds with neuroprotective effects .

Mode of Action

2-Amino-6-(Trifluoromethoxy)phenol and its derivatives, particularly benzamide derivatives, have been shown to antagonize voltage-dependent sodium channel currents . This means that they inhibit the function of these channels, reducing the flow of sodium ions through the channels . This can lead to a decrease in the excitability of neurons, which may contribute to the compound’s neuroprotective effects .

Biochemical Pathways

It is known that the compound has a low binding affinity forGABA and NMDA receptors . These receptors are involved in a variety of neurological processes, including the regulation of neuronal excitability and the modulation of synaptic plasticity .

Result of Action

The antagonism of voltage-dependent sodium channels by 2-Amino-6-(Trifluoromethoxy)phenol can lead to a decrease in neuronal excitability . This could potentially protect neurons from damage caused by excessive excitation, such as that seen in neurodegenerative diseases .

属性

IUPAC Name |

2-amino-6-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3,12H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADCLVKCMZDKHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(Trifluoromethoxy)phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B581475.png)

![6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B581480.png)